molecular formula C17H18N2O3 B14799720 3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide

3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide

Cat. No.: B14799720
M. Wt: 298.34 g/mol
InChI Key: LYXOOSPAWRGPHU-UHFFFAOYSA-N
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Description

3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide is a chemical compound with a complex structure that includes a benzamide core and a dimethylphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide typically involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

3-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C17H18N2O3/c1-11-6-7-12(2)15(8-11)22-10-16(20)19-14-5-3-4-13(9-14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20)

InChI Key

LYXOOSPAWRGPHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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